

physical and chemical properties of 3-**Iodo-1-methyl-1H-pyrazole**

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Compound of Interest

Compound Name: **3-Iodo-1-methyl-1H-pyrazole**

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An In-depth Technical Guide to 3-Iodo-1-methyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodo-1-methyl-1H-pyrazole is a versatile heterocyclic compound widely utilized as a key intermediate in organic synthesis. Its unique structural features, particularly the presence of a reactive iodine atom on the pyrazole ring, make it a valuable building block for the construction of more complex molecules, including active pharmaceutical ingredients (APIs) and novel materials. This technical guide provides a comprehensive overview of the physical and chemical properties of **3-Iodo-1-methyl-1H-pyrazole**, along with detailed experimental protocols for its synthesis and characterization, to support its application in research and development.

Physical and Chemical Properties

3-Iodo-1-methyl-1H-pyrazole is a pale yellow to pale brown liquid at room temperature.^[1] It is generally stable under normal conditions but should be stored away from strong oxidizing agents and moisture to prevent degradation.^[1]

Table 1: Physical Properties of 3-Iodo-1-methyl-1H-pyrazole

Property	Value	Source
Appearance	Pale yellow to pale brown liquid	[1]
Molecular Formula	C4H5IN2	[1]
Molecular Weight	208.00 g/mol	[1]
CAS Number	92525-10-5	[1]
Density	1.936 g/mL at 25 °C	
Refractive Index	n20/D 1.588	
Form	Liquid	
Solubility	Soluble in organic solvents such as ethanol and dimethyl sulfoxide.	[1]

Table 2: Chemical Identifiers of 3-Iodo-1-methyl-1H-pyrazole

Identifier	Value	Source
IUPAC Name	3-iodo-1-methyl-1H-pyrazole	[1]
SMILES	CN1C=CC(I)=N1	[1]
InChI	InChI=1S/C4H5IN2/c1-7-3-2-4(5)6-7/h2-3H,1H3	[1]
InChI Key	SITJXRWLFQGWCB-UHFFFAOYSA-N	[1]

Synthesis and Reactivity

The primary route for the synthesis of **3-Iodo-1-methyl-1H-pyrazole** involves the direct iodination of 1-methyl-1H-pyrazole. The reactivity of the pyrazole ring is influenced by the nitrogen atoms, directing electrophilic substitution to the C3 and C5 positions. The presence of the methyl group at the N1 position directs the iodination preferentially to the C3 position.

Experimental Protocol: Synthesis of **3-Iodo-1-methyl-1H-pyrazole**

A common method for the synthesis of **3-Iodo-1-methyl-1H-pyrazole** is the direct iodination of 1-methyl-1H-pyrazole.^[1]

Reagents:

- 1-methyl-1H-pyrazole
- Iodine (I₂)
- Suitable solvent (e.g., acetic acid or dimethylformamide)^[1]

Procedure:

- Dissolve 1-methyl-1H-pyrazole in a suitable solvent in a reaction vessel.
- Add iodine (I₂) to the solution portion-wise.
- The reaction mixture is typically stirred at room temperature or with mild heating to facilitate the reaction.^[1]
- The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Upon completion, the reaction mixture is worked up to remove excess iodine and the solvent. This may involve washing with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) followed by extraction with an organic solvent.
- The crude product is then purified, typically by column chromatography or distillation, to yield pure **3-Iodo-1-methyl-1H-pyrazole**.

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Reactivity and Chemical Transformations

The iodine atom at the C3 position of the pyrazole ring is a versatile functional group that enables a variety of chemical transformations. This makes **3-Iodo-1-methyl-1H-pyrazole** a valuable precursor for creating a diverse range of substituted pyrazoles.

- Nucleophilic Substitution: The carbon-iodine bond is susceptible to nucleophilic attack, allowing for the displacement of the iodide with various nucleophiles.
- Cross-Coupling Reactions: **3-Iodo-1-methyl-1H-pyrazole** is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions.^[1] These reactions are fundamental in carbon-carbon bond formation, enabling the introduction of aryl, vinyl, or alkynyl groups at the C3 position.

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Spectroscopic Characterization

The structural elucidation of **3-Iodo-1-methyl-1H-pyrazole** and its derivatives relies on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons and the protons on the pyrazole ring. The chemical shifts and coupling constants provide valuable information about the substitution pattern. A predicted ¹H NMR spectrum for a similar compound, 4-iodo-1-methyl-1H-pyrazol-3-amine, shows a singlet for the N-CH₃ protons around 3.5-4.0 ppm and a singlet for the H-5 proton of the pyrazole ring around 7.0-7.5 ppm.^[2]
- ¹³C NMR: The carbon NMR spectrum will display signals for the methyl carbon and the three carbon atoms of the pyrazole ring. The carbon atom attached to the iodine will have a

characteristic chemical shift. For 4-iodo-1-methyl-1H-pyrazol-3-amine, the C-4 carbon bonded to iodine is predicted to appear at a lower chemical shift (around 60-70 ppm), while the other ring carbons appear further downfield.[2]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for C-H, C=N, and C-N bonds within the molecule. The presence of specific functional groups introduced through subsequent reactions can be confirmed by the appearance of new, characteristic peaks.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern, which can aid in structural confirmation. The molecular ion peak $[M]^+$ for **3-Iodo-1-methyl-1H-pyrazole** would be observed at m/z 208.

Applications in Drug Development and Research

As a versatile building block, **3-Iodo-1-methyl-1H-pyrazole** is instrumental in the synthesis of a wide array of compounds with potential biological activity. Pyrazole-containing molecules are known to exhibit various pharmacological properties, and the ability to functionalize the pyrazole core at the C3 position via the iodo intermediate is crucial for structure-activity relationship (SAR) studies in drug discovery programs.[1] Its use as a synthetic intermediate is prominent in the development of pharmaceuticals.[1]

Safety and Handling

3-Iodo-1-methyl-1H-pyrazole is classified as a hazardous substance. It is known to cause skin irritation and serious eye damage, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound.[3] Work should be conducted in a well-ventilated fume hood.[3] For detailed safety information, refer to the Safety Data Sheet (SDS).[3]

Conclusion

3-Iodo-1-methyl-1H-pyrazole is a key synthetic intermediate with well-defined physical and chemical properties. Its reactivity, particularly in cross-coupling reactions, makes it an

invaluable tool for medicinal chemists and researchers in the synthesis of novel heterocyclic compounds. This guide provides essential technical information to facilitate its effective and safe use in the laboratory.

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